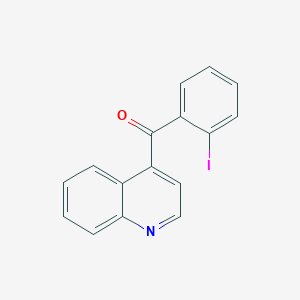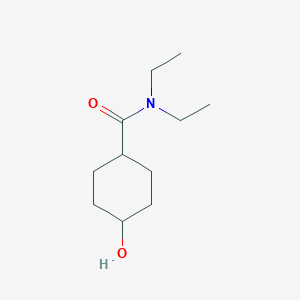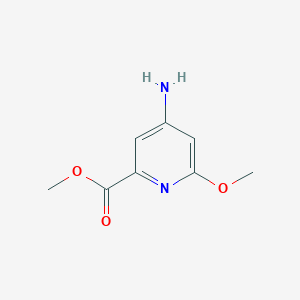
4-(2-Iodobenzoyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Scientific Research Applications
1. Biochemistry and Medicine Applications
Quinoline derivatives, including compounds like 4-(2-Iodobenzoyl)quinoline, are known for their role as efficient fluorophores. They are extensively utilized in biochemistry and medicine, particularly in the study of various biological systems. Their significance is highlighted in DNA fluorophores based on fused aromatic systems, which are vital for more sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).
2. Antimicrobial and Antitubercular Activities
A study on quinoline-based 1,3,4-oxadiazole derivatives, which can be related to 4-(2-Iodobenzoyl)quinoline, revealed their potential in antimicrobial, antifungal, antitubercular, and antimalarial activities. This underlines the broad spectrum of biological activities these compounds can offer (Ladani & Patel, 2015).
3. Nonlinear Optical (NLO) Properties
Quinoline derivatives are also studied for their nonlinear optical (NLO) properties. Such studies are crucial for the development of materials for photonic and optoelectronic applications. The research on the molecular structure and spectroscopic characterization of similar quinoline compounds provides insights into their potential use in these fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
4. Environmental Friendly Synthesis
The synthesis of quinoline derivatives, including those structurally similar to 4-(2-Iodobenzoyl)quinoline, has been explored through environmentally friendly methodologies. This is significant in reducing the environmental impact of chemical synthesis processes (Trilleras et al., 2017).
properties
IUPAC Name |
(2-iodophenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVQXOIDVDXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodobenzoyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)

